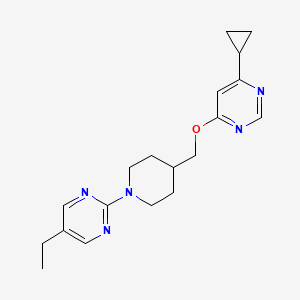

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine

Description

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine is a pyrimidine derivative featuring a cyclopropyl-substituted pyrimidine core linked via an ether-oxygen to a piperidine-methyl group. The compound’s molecular formula is C₂₀H₂₆N₄O, with a molecular weight of 338.45 g/mol. Its structure combines two pyrimidine rings: one substituted with a cyclopropyl group and another with an ethyl group, connected through a piperidine scaffold.

Properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-2-14-10-20-19(21-11-14)24-7-5-15(6-8-24)12-25-18-9-17(16-3-4-16)22-13-23-18/h9-11,13,15-16H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLQUZFMIYDXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol in the presence of a catalyst.

Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine core.

Final Assembly: The final step involves the coupling of the pyrimidine core with the piperidine ring and the cyclopropyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Sodium hydride, lithium diisopropylamide, or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Enzyme Inhibition : Compounds analogous to this molecule have shown inhibitory effects on key enzymes involved in various diseases. For instance, studies have demonstrated that pyrimidine derivatives can inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are promising targets for antimalarial drugs .

- Antimicrobial Properties : Similar derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.

- Antiviral Effects : Some related compounds have been explored for their ability to inhibit viral replication, indicating potential applications in antiviral therapies.

Medicinal Chemistry Applications

- Drug Development : The unique substitutions present in the structure of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine make it a candidate for developing targeted therapies for diseases such as cancer and neurodegenerative disorders. The specific arrangement of functional groups enhances its potential as a selective therapeutic agent.

- Structure–Activity Relationship Studies : Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. This compound can serve as a scaffold for generating analogs with improved potency and selectivity against specific biological targets .

Case Study 1: Antimalarial Activity

Research has identified novel 2,4,5-trisubstituted pyrimidines that inhibit plasmodial kinases, demonstrating that similar compounds can effectively target resistant strains of malaria. In vitro studies showed that certain derivatives exhibited IC50 values indicating potent inhibition of these kinases, thereby validating their potential as antimalarial agents .

Case Study 2: Antimicrobial Efficacy

A series of pyrimidine derivatives were tested for their antibacterial properties, revealing significant activity against various bacterial strains. These findings support the exploration of this compound as a candidate for further development into antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogs from Patent Literature (EP 1 808 168 B1)

The European patent describes compounds such as 4-[6-(5-Methanesulfonyl-pyridin-2-yloxy)-5-methyl-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester and 4-{6-[6-(2-Hydroxy-ethylamino)-2-methylpyridin-3-yloxy]-5-methyl-pyrimidin-4-yloxy}-piperidine-1-carboxylic acid isopropyl ester .

Key Comparisons:

- Substituent Differences: These analogs feature methanesulfonyl or hydroxyethylamino groups on their pyridine/pyrimidine rings, unlike the cyclopropyl and ethyl groups in the target compound.

- Synthetic Complexity : The ester and sulfonyl groups in these analogs likely necessitate multi-step synthesis, contrasting with the target compound’s simpler ether and alkyl substituents.

Chromeno-Pyrimidine Derivative (Oriental Journal of Chemistry)

The synthesized 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one incorporates a fused chromeno-pyrimidine core and a piperidine-linked phenyl group .

Key Comparisons:

- The target compound’s smaller size (338.45 g/mol) may further enhance absorption.

Oxadiazole-Based Piperidine Derivative (American Elements)

3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (C₂₃H₂₈N₄O₄S, MW: 456.56 g/mol) replaces pyrimidine with an oxadiazole ring and includes a methylsulfonylphenyl substituent .

Key Comparisons:

- Heterocycle Influence : The oxadiazole ring’s electron-deficient nature may alter binding interactions compared to pyrimidine’s aromatic π-system.

Comparative Data Table

Research Findings and Limitations

- Target Compound: Limited experimental data are available in the provided evidence. Its cyclopropyl group may confer metabolic stability over ethyl/methyl groups in analogs, as cyclopropane rings resist oxidative degradation .

- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution between pyrimidine and piperidine intermediates, contrasting with the chromeno-pyrimidine’s one-step acid-catalyzed condensation .

- Computational Insights: While the chromeno-pyrimidine’s drug-likeness was validated computationally, similar studies are needed for the target compound to predict ADME properties.

Biological Activity

The compound 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-ethylpyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This formula indicates that the compound contains a piperidine moiety linked to a pyrimidine structure, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds related to pyrimidine derivatives exhibit significant anticancer properties. For instance, a series of similar compounds were evaluated against human cancer cell lines such as MCF-7 and K-562. These studies demonstrated that the presence of piperidine and pyrimidine rings enhances cytotoxicity against these cancer cells .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it has been tested for its inhibitory effects on acetylcholinesterase (AChE) and urease. In one study, derivatives with structural similarities exhibited strong AChE inhibition, with IC50 values indicating high potency .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, derivatives containing piperidine rings demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may possess similar antimicrobial effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The structural components allow for effective binding to active sites of enzymes like AChE, leading to inhibition.

- Cellular Uptake : The lipophilic nature of the compound facilitates its uptake into cells, enhancing its efficacy against cancer cells.

- Molecular Docking Studies : Computational studies have suggested favorable interactions between the compound and various biological targets, indicating potential pathways for its therapeutic effects .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Anticancer Efficacy : A study on pyrimidine derivatives showed that modifications in the piperidine ring significantly affected their anticancer activity, with some compounds achieving over 70% inhibition in cell proliferation assays .

- Antimicrobial Testing : In vitro testing revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against common pathogens, reinforcing the need for further exploration into their therapeutic applications .

- Enzyme Inhibition Profiles : Compounds structurally related to this compound were evaluated for their enzyme inhibition capabilities, showing promising results in reducing urease activity in specific bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.